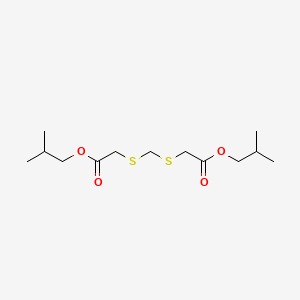

Bis(2-methylpropyl) 2,2'-(methylenebis(thio))bisacetate

Description

Bis(2-methylpropyl) 2,2'-(methylenebis(thio))bisacetate is a sulfur-containing organic compound characterized by a central methylene group bridging two thioether-linked acetate ester moieties. The 2-methylpropyl (isobutyl) ester groups contribute to its lipophilicity, which may influence applications in polymer chemistry, agrochemicals, or specialty solvents.

Properties

CAS No. |

85005-67-0 |

|---|---|

Molecular Formula |

C13H24O4S2 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

2-methylpropyl 2-[[2-(2-methylpropoxy)-2-oxoethyl]sulfanylmethylsulfanyl]acetate |

InChI |

InChI=1S/C13H24O4S2/c1-10(2)5-16-12(14)7-18-9-19-8-13(15)17-6-11(3)4/h10-11H,5-9H2,1-4H3 |

InChI Key |

JTRYLXWWGAXJJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)CSCSCC(=O)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Methylenebis(thio) Core

The methylenebis(thio) linkage is typically constructed by reacting thiol-containing precursors with formaldehyde or formaldehyde equivalents under acidic or catalytic conditions. This step forms the central methylene bridge connecting two sulfur atoms.

- Condensation Reaction: Thiol or thiocarbonyl compounds react with formaldehyde or acetals in the presence of acid catalysts (e.g., sulfuric acid, phosphoric acid, or organic sulfonic acids) to form the methylenebis(thio) intermediate.

- Catalysts: Mineral acids such as sulfuric acid or organic acids like toluene sulfonic acid are effective. Cation exchange resins (e.g., sulphated styrene-divinylbenzene copolymers) can also catalyze the reaction, allowing for continuous processing.

- Reaction Conditions: Temperature ranges from 30°C to 140°C depending on the catalyst and solvent system. The reaction medium often includes acetals which serve both as condensing agents and solvents.

Esterification with 2-Methylpropyl Groups

Following the formation of the bis-thio core, esterification is performed to attach the 2-methylpropyl groups:

- Reagents: 2-methylpropyl alcohol (isobutanol) or its derivatives are reacted with the bis-thioacetic acid intermediate.

- Catalysts: Acid catalysts such as sulfuric acid or toluene sulfonic acid facilitate esterification.

- Conditions: Typically carried out under reflux with removal of water to drive the equilibrium toward ester formation.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (hrs) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methylenebis(thio) formation | Thiol + formaldehyde or acetal + acid catalyst | 30–140 | 2–3 | 75–98 | High yield with acid catalysts; solvent is acetal |

| Esterification with 2-methylpropyl alcohol | Bis-thioacetic acid + 2-methylpropyl alcohol + acid catalyst | Reflux (~80–110) | 3–5 | 80–95 | Water removal essential for high yield |

- The condensation step using acetals as both solvent and condensing agent achieves yields up to 98% with minimal waste generation.

- Continuous flow methods using cation exchange resin catalysts have been demonstrated to maintain high yields (~99%) and allow recycling of excess acetal.

- Esterification yields are typically in the range of 80–95%, depending on reaction time and catalyst loading.

Mechanistic Insights and Optimization

- The acid-catalyzed condensation proceeds via protonation of the acetal or formaldehyde, facilitating nucleophilic attack by thiol groups to form the methylene bridge.

- Excess acetal is used to maintain the reaction medium and is often recycled to improve sustainability.

- The choice of acid catalyst influences reaction rate and selectivity; solid acid catalysts enable continuous processing and easier product separation.

- Temperature control is critical to avoid side reactions such as polymerization or over-condensation.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Catalyst Type | Temperature Range (°C) | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Batch condensation | Thiol + formaldehyde/acetals | Sulfuric acid, phosphoric acid | 30–140 | 75–98 | High yield, simple setup | Large water waste if aqueous |

| Continuous flow condensation | Thiol + methylal (acetal) | Cation exchange resin | 50–80 | ~99 | Continuous, recyclable solvent | Requires resin catalyst setup |

| Esterification | Bis-thioacetic acid + 2-methylpropyl alcohol | Sulfuric acid, toluene sulfonic acid | Reflux (~80–110) | 80–95 | Efficient ester formation | Water removal needed |

Research Findings and Industrial Relevance

- The use of acetals as both solvent and condensing agent reduces environmental impact by minimizing aqueous waste streams.

- Continuous catalytic processes using solid acid resins improve scalability and sustainability.

- High purity and yield of the bis(2-methylpropyl) 2,2'-(methylenebis(thio))bisacetate have been reported, making these methods suitable for industrial production.

- The reaction conditions are mild enough to avoid degradation of sensitive functional groups, allowing for potential functionalization.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl) 2,2’-(methylenebis(thio))bisacetate undergoes various chemical reactions, including:

Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Amides, alternative esters.

Scientific Research Applications

Analytical Chemistry

Separation Techniques

One of the primary applications of Bis(2-methylpropyl) 2,2'-(methylenebis(thio))bisacetate is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). The compound can be effectively separated using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .

Pharmacological Applications

Potential Therapeutic Uses

Recent studies have indicated that derivatives of compounds similar to this compound exhibit promising pharmacological properties. For instance, compounds with a similar structure have been explored for their cytotoxic effects against cancer cell lines. In vitro assays demonstrated that certain derivatives showed strong inhibitory potential against various cancer types, suggesting that this compound could serve as a lead compound for developing novel anticancer agents .

Materials Science

Applications in Polymer Chemistry

In materials science, this compound can be utilized as a building block in the synthesis of polymers and other advanced materials. Its unique chemical structure allows it to participate in various polymerization reactions, leading to the formation of materials with specific chemical and physical properties. This application is particularly relevant in the development of coatings and adhesives that require enhanced durability and chemical resistance .

Case Study 1: HPLC Method Development

A study focused on optimizing the HPLC separation of this compound demonstrated its efficacy in isolating impurities from complex mixtures. The researchers employed a Newcrom R1 column and established conditions that allowed for rapid analysis while maintaining high resolution .

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated significant cytotoxic activity, particularly against breast cancer cells (MCF-7), highlighting the compound's potential as a therapeutic agent .

Mechanism of Action

The mechanism by which Bis(2-methylpropyl) 2,2’-(methylenebis(thio))bisacetate exerts its effects involves interactions with various molecular targets. The thioether groups can interact with metal ions and enzymes, potentially inhibiting or modifying their activity. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks explicit references to Bis(2-methylpropyl) 2,2'-(methylenebis(thio))bisacetate or its direct analogs. Below is an inferred comparison based on structurally related compounds mentioned in the evidence:

Functional Group Analysis

- This compound : Contains a methylenebis(thio) core with acetate ester side chains.

- 2,2'-[Methylenebis(4,1-phenyleneoxymethylene)]bis(oxirane) (): Features a methylenebis(oxy) backbone with epoxide (oxirane) groups. The sulfur atom in the target compound may confer higher thermal stability compared to oxygen analogs but could reduce reactivity in epoxide-related polymerization processes .

Perfluoroalkyl Thioethers ()

The TRI-listed compound 1,3-Propanediol, 2,2-bis[[(γ-ω-perfluoro-C6-12-alkyl)thio]methyl] derivs. shares a thioether linkage but incorporates perfluoroalkyl chains. Such fluorinated analogs exhibit extreme hydrophobicity and chemical inertness, contrasting with the non-fluorinated isobutyl groups in the target compound, which likely result in lower environmental persistence .

Data Table: Inferred Properties and Comparisons

Biological Activity

Bis(2-methylpropyl) 2,2'-(methylenebis(thio))bisacetate is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C14H26O4

- Molecular Weight : 258.3538 g/mol

- CAS Registry Number : 141-04-8

The structure of the compound includes two ester functional groups and a methylene bridge, which may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research focusing on derivatives of bisacetate compounds has shown promising results in inhibiting cancer cell growth. In particular, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including:

| Cell Line | GI50 (µM) |

|---|---|

| MCF-7 | 3.18 ± 0.11 |

| HeLa | 8.12 ± 0.43 |

These findings suggest that modifications to the bisacetate structure can enhance anticancer activity, indicating that this compound may also possess similar properties .

The mechanism by which these compounds exert their effects often involves interactions with specific proteins associated with cancer progression. For example, studies have indicated that certain bisacetate derivatives inhibit kinases like NEK7 and NEK9, which are overexpressed in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

- In Vitro Studies : In vitro cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. The results indicated significant growth inhibition, warranting further exploration into its therapeutic potential.

- Computational Studies : Molecular docking studies have been performed to predict the binding affinity of the compound to target proteins involved in cancer signaling pathways. These studies revealed favorable interactions with key proteins such as TP53 and NF-kappa-B, which are crucial in regulating cell cycle and apoptosis.

Q & A

Basic: What are the recommended synthetic pathways for Bis(2-methylpropyl) 2,2'-(methylenebis(thio))bisacetate?

Answer:

The synthesis typically involves esterification of 2,2'-[methylenebis(thio)]bisacetic acid (CAS 44860-68-6) with 2-methylpropyl alcohol (isobutanol) under acidic catalysis. A common protocol includes:

- Reacting the acid with isobutanol in the presence of H₂SO₄ or p-toluenesulfonic acid at 80–100°C for 12–24 hours.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or fractional distillation to isolate the ester .

Key validation steps include monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity using NMR (¹H/¹³C) and FTIR spectroscopy to verify ester C=O (~1740 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) bonds.

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H NMR can confirm the isobutyl groups (δ 0.9–1.1 ppm for CH₃, δ 1.8–2.0 ppm for CH₂) and methylenebis(thio) protons (δ 3.5–4.0 ppm). ¹³C NMR identifies ester carbonyls (~170 ppm) and sulfur-linked carbons (~35 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- FTIR : Confirms functional groups, including ester C=O and thioether C-S bonds.

- Chromatography : HPLC or GC with certified reference standards (e.g., bis-thioether analogs in environmental analysis ) ensures purity.

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Answer:

Discrepancies may arise from experimental conditions (e.g., oxygen exposure, heating rate). To address this:

- Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres to compare decomposition profiles.

- Use differential scanning calorimetry (DSC) to identify phase transitions and exothermic/endothermic events.

- Cross-validate with kinetic studies (e.g., Kissinger method) to calculate activation energies for degradation .

Document environmental factors (e.g., humidity, light exposure during storage) that may alter stability, as outlined in safety protocols for similar esters .

Advanced: What mechanistic approaches are suitable for studying interactions between this compound and biological systems?

Answer:

- Spectroscopic Titration : Monitor binding to proteins/enzymes via fluorescence quenching or UV-Vis spectroscopy.

- Computational Modeling : Use density functional theory (DFT) to predict reactivity or molecular docking to simulate interactions with biological targets.

- Metabolomic Profiling : Employ LC-MS/MS to identify metabolic byproducts in cell cultures, referencing phthalate degradation pathways .

- Toxicity Assays : Combine in vitro assays (e.g., MTT for cytotoxicity) with oxidative stress markers (e.g., ROS detection) to evaluate biological impacts.

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or handling.

- Storage : Keep in sealed, light-resistant containers under inert gas (argon) to prevent oxidation. Store at 2–8°C for long-term stability .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste, per local regulations.

Advanced: How can researchers optimize the compound’s solubility for application in polymer matrices?

Answer:

- Co-solvent Systems : Test binary solvents (e.g., DMSO/THF) to enhance solubility while maintaining structural integrity.

- Surfactant-Assisted Dispersion : Use nonionic surfactants (e.g., Tween-80) to stabilize emulsions in aqueous systems.

- Polymer Compatibility Screening : Conduct Hansen solubility parameter calculations to predict miscibility with polymers like polyesters or polyurethanes.

- In Situ Polymerization : Incorporate the compound during polymerization (e.g., as a crosslinker) to improve dispersion .

Basic: What are the environmental analysis considerations for detecting this compound in complex matrices?

Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from water or soil.

- Quantification : Employ GC-MS in selected ion monitoring (SIM) mode or LC-MS/MS with multiple reaction monitoring (MRM), calibrated against certified standards (e.g., bis-thioether environmental analogs ).

- Matrix Effects : Validate recovery rates (>80%) using spiked samples and internal standards (e.g., deuterated analogs) to account for interference .

Advanced: What strategies mitigate sulfur-based side reactions during synthesis?

Answer:

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thioether groups to sulfoxides.

- Catalyst Optimization : Replace protic acids (H₂SO₄) with Lewis acids (ZnCl₂) to minimize sulfur scrambling.

- Low-Temperature Esterification : Use Steglich conditions (DCC/DMAP) at 0–25°C to reduce thermal degradation .

- Post-Synthesis Stabilization : Add antioxidants (e.g., BHT) during purification to inhibit radical-mediated side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.